2,5-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-diethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-3-23-13-7-8-14(24-4-2)15(12-13)25(21,22)18-10-11-19-16(20)6-5-9-17-19/h5-9,12,18H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRLBHQOWRYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 445.5 g/mol
- Functional Groups : It contains a benzenesulfonamide moiety, ethyl chain, and a pyridazine derivative.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer and anti-diabetic agent.
1. Anti-Cancer Activity
Several studies have reported on the anti-cancer properties of compounds related to this structure:
- Mechanism of Action : The compound is believed to exert its effects through inhibition of key enzymes involved in cancer cell proliferation. For instance, derivatives have shown cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase I inhibition .
- Case Study : A study utilizing molecular docking simulations indicated that certain derivatives exhibited strong binding affinities to target proteins associated with cancer progression .
| Compound | Binding Affinity (kcal/mol) | Target |
|---|---|---|
| This compound | -9.4 | Topoisomerase I |
| Related Compound | -10.0 | VEGFR-2 |
2. Anti-Diabetic Activity
Research has also explored the anti-diabetic potential of this compound:
- In Vivo Studies : In experiments using genetically modified models like Drosophila melanogaster, compounds similar to this sulfonamide have demonstrated significant reductions in glucose levels, suggesting their utility in managing diabetes .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest the following pathways:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in various physiological processes including glucose metabolism .
Research Findings
Research into the biological activity of this compound has yielded promising results:
- Cytotoxicity Assays : Assays conducted on various cancer cell lines revealed significant cytotoxic effects, with some derivatives showing enhanced activity compared to standard treatments .
- Molecular Docking Studies : Docking studies have confirmed that the compound binds effectively to target proteins involved in cancer and diabetes, indicating a potential for therapeutic development .
- ADMET Properties : The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, adhering to Lipinski's rule of five, which is critical for drug design .
Comparison with Similar Compounds
Structural and Functional Insights
- Target Compound vs. 5a/5b: The target compound distinguishes itself via the ethyl spacer between the pyridazinone and benzenesulfonamide groups, which is absent in 5a and 5b. Additionally, the diethoxy substituents on the benzene ring (vs. benzyloxy or nitrobenzyloxy in 5a/5b) reduce steric bulk and alter electronic properties, possibly improving solubility or metabolic stability.
- Comparison with Pyridine Derivative (): The compound in replaces the pyridazinone core with a pyridine ring and incorporates a dihydrobenzodioxin moiety. The dimethylaminomethylphenyl group introduces a basic tertiary amine, which may enhance blood-brain barrier penetration compared to the sulfonamide group in the target compound.
Physicochemical and Pharmacological Implications
- Solubility: The diethoxy groups in the target compound may enhance hydrophilicity compared to the nitrobenzyloxy group in 5b, which is more lipophilic.
- Bioactivity: While pharmacological data are absent in the evidence, the pyridazinone core in the target compound and 5a/5b is associated with enzyme inhibition (e.g., carbonic anhydrase), whereas the pyridine-dihydrobenzodioxin hybrid in may target neurotransmitter receptors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,5-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?
- Methodology : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example:
Core formation : React 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide with an alkylating agent (e.g., 2-chloroethylamine) in DMF using potassium carbonate as a base at 5°C. Monitor progress via TLC .
Diethoxy introduction : Functionalize the benzene ring via electrophilic substitution using ethoxy groups under controlled pH and temperature.
Purification : Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and use column chromatography (silica gel, ethyl acetate/hexane gradient) for isolation .
- Optimization : Adjust reaction time, solvent polarity, and stoichiometry to improve yields (typically 85–90%) and reduce byproducts.
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical techniques :
- NMR : Use ¹H and ¹³C NMR to verify substituent positions (e.g., diethoxy groups at C2/C5 benzene, pyridazinone ring protons at δ 7.1–8.3 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+Na]+ ion) with <5 ppm error .
- IR : Identify sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and pyridazinone carbonyl (C=O at ~1680 cm⁻¹) .
- Purity : Validate via HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity threshold.
Q. What initial biological screening assays are appropriate for this sulfonamide derivative?
- Target prioritization : Screen against carbonic anhydrase (CA) isoforms (e.g., hCA I, II, IX, XII) due to sulfonamide’s known CA inhibitory activity .
- Assay design :
- Use stopped-flow CO₂ hydration assay at pH 7.4, 25°C.
- Measure IC₅₀ values and compare to acetazolamide (reference inhibitor).
- Include controls for non-specific binding (e.g., denatured enzyme) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency?
- Modification strategies :
- Pyridazinone ring : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) to enhance electrophilicity and CA binding .
- Ethoxy groups : Replace with bulkier alkoxy groups (e.g., isopropoxy) to improve hydrophobic interactions .
Q. How to resolve contradictions in inhibitory data across different CA isoforms?
- Troubleshooting :
- Assay conditions : Ensure consistent pH, buffer composition, and enzyme source (recombinant vs. native).
- Selectivity profiling : Use crystallography or molecular docking to identify isoform-specific binding interactions (e.g., hCA IX vs. II) .
Q. What computational approaches predict this compound’s off-target effects?
- In silico tools :
- Docking : Use AutoDock Vina to model interactions with non-CA targets (e.g., kinases, GPCRs).
- ADMET prediction : Employ SwissADME to assess blood-brain barrier permeability and hepatic toxicity risks .
Q. How to assess the compound’s stability under physiological conditions?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
